(7-Bromo-2-methylbenzo[d]oxazol-5-yl)methanol
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Overview
Description
2H-indazole-2-ethanol,5-nitro-,2-methanesulfonate is a complex organic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound features a nitro group at the 5-position, an ethanol group at the 2-position, and a methanesulfonate group. Indazole derivatives are known for their diverse biological activities and are used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-indazole-2-ethanol,5-nitro-,2-methanesulfonate typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through a copper-catalyzed one-pot, three-component reaction involving 2-bromobenzaldehydes, primary amines, and sodium azide.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid and sulfuric acid under controlled conditions.
Addition of the Ethanol Group: The ethanol group can be added through alkylation reactions, where the indazole core is reacted with ethylating agents under basic conditions.
Methanesulfonate Formation: The final step involves the reaction of the ethanol derivative with methanesulfonyl chloride in the presence of a base to form the methanesulfonate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2H-indazole-2-ethanol,5-nitro-,2-methanesulfonate can undergo various chemical reactions:
Substitution: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and bases like sodium hydroxide.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
2H-indazole-2-ethanol,5-nitro-,2-methanesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-indazole-2-ethanol,5-nitro-,2-methanesulfonate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1H-indazole: Another indazole derivative with different substitution patterns.
2H-indazole: Similar core structure but different functional groups.
Indazole-3-carboxylic acid: Contains a carboxylic acid group instead of an ethanol group.
Uniqueness
2H-indazole-2-ethanol,5-nitro-,2-methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other indazole derivatives .
Properties
Molecular Formula |
C9H8BrNO2 |
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Molecular Weight |
242.07 g/mol |
IUPAC Name |
(7-bromo-2-methyl-1,3-benzoxazol-5-yl)methanol |
InChI |
InChI=1S/C9H8BrNO2/c1-5-11-8-3-6(4-12)2-7(10)9(8)13-5/h2-3,12H,4H2,1H3 |
InChI Key |
XAWNYLMUUABOEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC(=C2)CO)Br |
Origin of Product |
United States |
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